![molecular formula C18H16N4O2S B2893118 1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893920-49-5](/img/structure/B2893118.png)

1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

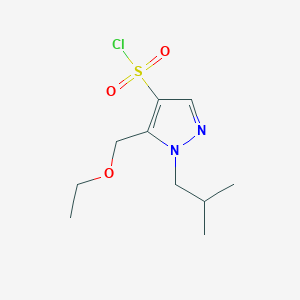

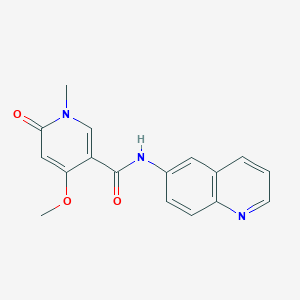

This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a pyrimido[4,5-d]pyrimidine structure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of two fused pyrimidine rings . This core is substituted at various positions with methyl, phenyl, propynyl, and sulfanyl groups .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. These reactions often involve the functional groups attached to the pyrimidine core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its degree of lipophilicity (i.e., its affinity for a lipid environment) could allow it to diffuse easily into cells .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Crystallography

Research has elucidated the molecular structure and crystallography of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. For example, studies on similar molecules have demonstrated the formation of centrosymmetric dimers linked by paired C-H...O hydrogen bonds and further aggregated into chains or sheets by pi-pi stacking interactions, highlighting the significance of these interactions in the crystal structure and potentially in the function of such compounds (Trilleras, Jorge, Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C., 2009).

Synthetic Applications

The compound and its related derivatives have found applications in synthetic chemistry. For instance, novel multicomponent synthesis methods have been developed for pyridine-pyrimidines and their bis-derivatives, catalyzed by ionic liquids supported on functionalized nanosilica under solvent-free conditions. This showcases the compound's versatility in synthesizing a range of derivatives with potential applications in various domains (Rahmani, Fahime, Mohammadpoor-Baltork, Iraj, Khosropour, A., Moghadam, Majid, Tangestaninejad, S., & Mirkhani, V., 2018).

Photophysical Properties and Sensing Applications

The compound's derivatives have also been explored for their photophysical properties and potential sensing applications. A study on pyrimidine-phthalimide derivatives has demonstrated their solid-state fluorescence and positive solvatochromism, owing to twisted geometries and variable electronic effects. Such properties suggest their utility in developing colorimetric pH sensors and logic gates, indicating the compound's potential in optical and sensor technologies (Yan, Han, Meng, Xinlei, Li, Baoyan, Ge, S., & Lu, Yun, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of the compound have been used to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding interactions, demonstrating the compound's applicability in designing complex molecular architectures with potential uses in materials science and molecular recognition (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, Edward V., & Yavolovskii, A. А., 2004).

Wirkmechanismus

Target of Action

Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from similar compounds that they exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It is known that protein kinases, which this compound may inhibit, play a crucial role in several cellular pathways, including cell growth, differentiation, and metabolism .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines , indicating that they may have potential anticancer effects.

Action Environment

One study suggests that water, as an environment-friendly solvent, can be used for the synthesis of similar compounds , implying that the synthesis environment may affect the properties of the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-5-10-25-16-13-15(21(3)18(24)22(4)17(13)23)19-14(20-16)12-9-7-6-8-11(12)2/h1,6-9H,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOLSCJRARFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC#C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)

![5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2893043.png)

![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)

![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)